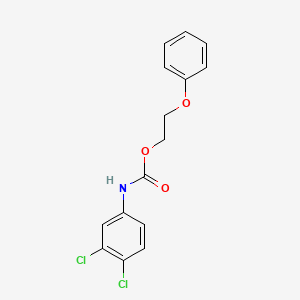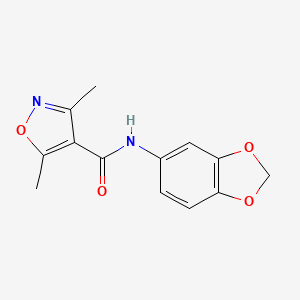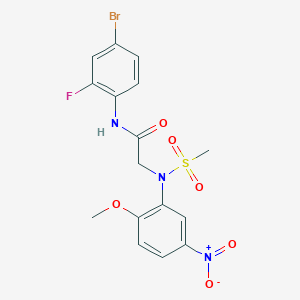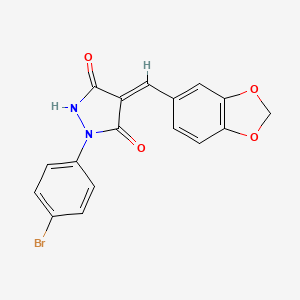
2-phenoxyethyl (3,4-dichlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxyethyl (3,4-dichlorophenyl)carbamate, also known as dichlorvos, is an organophosphate insecticide that has been widely used in agriculture and public health programs. It has been shown to be effective against a wide range of pests, including insects, mites, and nematodes. However, the use of dichlorvos has been associated with environmental and health concerns, which has led to its banning in many countries.
Mecanismo De Acción
Dichlorvos acts by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the normal functioning of the nervous system. By inhibiting acetylcholinesterase, 2-phenoxyethyl (3,4-dichlorophenyl)carbamate causes an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect or other target organism.
Biochemical and Physiological Effects:
Dichlorvos has been shown to have a wide range of biochemical and physiological effects on both target and non-target organisms. In addition to its effects on acetylcholinesterase activity, 2-phenoxyethyl (3,4-dichlorophenyl)carbamate has been shown to disrupt mitochondrial function, alter gene expression, and induce oxidative stress. These effects can lead to a range of adverse health effects, including developmental and reproductive toxicity, neurotoxicity, and carcinogenicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dichlorvos has several advantages for use in laboratory experiments, including its high potency and broad-spectrum activity against a wide range of pests. However, its toxicity and potential health effects on laboratory personnel and experimental animals must be carefully considered. In addition, the use of 2-phenoxyethyl (3,4-dichlorophenyl)carbamate may have environmental implications, particularly if it is not properly disposed of after use.
Direcciones Futuras
There are several potential future directions for research on 2-phenoxyethyl (3,4-dichlorophenyl)carbamate. One area of interest is the development of safer and more environmentally friendly alternatives to 2-phenoxyethyl (3,4-dichlorophenyl)carbamate for use in agriculture and public health programs. Another area of interest is the investigation of the potential use of 2-phenoxyethyl (3,4-dichlorophenyl)carbamate in the treatment of parasitic infections, particularly in areas where drug resistance is a concern. Finally, there is a need for further research on the health effects of 2-phenoxyethyl (3,4-dichlorophenyl)carbamate, particularly on vulnerable populations such as children and pregnant women.
Métodos De Síntesis
Dichlorvos can be synthesized by the reaction of 3,4-dichlorophenyl isocyanate with 2-phenoxyethanol. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out under reflux conditions. The resulting product is a colorless to pale yellow liquid with a pungent odor.
Aplicaciones Científicas De Investigación
Dichlorvos has been extensively studied for its insecticidal properties and its potential use in controlling pests in agriculture and public health programs. It has also been investigated for its potential use in the treatment of parasitic infections, such as malaria and schistosomiasis. In addition, 2-phenoxyethyl (3,4-dichlorophenyl)carbamate has been used as a tool in neuroscience research to study the role of acetylcholinesterase in synaptic transmission.
Propiedades
IUPAC Name |
2-phenoxyethyl N-(3,4-dichlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c16-13-7-6-11(10-14(13)17)18-15(19)21-9-8-20-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMZMGIXWINPLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxyethyl (3,4-dichlorophenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzonitrile](/img/structure/B5220062.png)

![N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-tert-butylbenzamide](/img/structure/B5220074.png)
![5-[(isopropylamino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B5220082.png)





![5-(4-methoxyphenyl)-3-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5220119.png)
![propyl 4-{[(2,4,5-trichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5220130.png)
![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220135.png)
![5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5220140.png)
![2-[(4-fluorophenoxy)methyl]-N-[2-methyl-2-(4-morpholinyl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B5220151.png)